molecular formula C9H8Cl2O B13892997 2,3-Dichloro-6-prop-1-enylphenol

2,3-Dichloro-6-prop-1-enylphenol

Cat. No.: B13892997
M. Wt: 203.06 g/mol
InChI Key: UERCOOUJBZYWMX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-prop-1-enylphenol is a halogenated phenolic compound characterized by chlorine substituents at the 2- and 3-positions of the aromatic ring and a propenyl (prop-1-enyl) group at the 6-position. While specific CAS or synthesis data for this compound are absent in the provided evidence, analogous chlorophenols (e.g., 2,3-dichlorophenol, CAS 576-24-9) are known intermediates in agrochemical and pharmaceutical synthesis . The propenyl moiety may enhance reactivity in cross-coupling or cycloaddition reactions, positioning the compound as a candidate for specialized organic syntheses.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,3-dichloro-6-prop-1-enylphenol

InChI

InChI=1S/C9H8Cl2O/c1-2-3-6-4-5-7(10)8(11)9(6)12/h2-5,12H,1H3

InChI Key

UERCOOUJBZYWMX-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-prop-1-enylphenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the prop-1-enyl group. One common method involves the chlorination of 2,3-dichlorophenol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,3-dichlorophenol is then subjected to a Friedel-Crafts alkylation reaction with propene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the prop-1-enyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The chlorination and alkylation steps are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-prop-1-enylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Phenols with different substituents replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-6-prop-1-enylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-prop-1-enylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and the prop-1-enyl group contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

2,3-Dichlorophenol (CAS 576-24-9)

  • Substituents : Chlorine at 2- and 3-positions; lacks the propenyl group.
  • Properties : Higher acidity (pKa ~6.5–7.5) due to electron-withdrawing Cl groups; moderate solubility in polar solvents.
  • Applications : Intermediate in pesticide synthesis (e.g., herbicides) and dyestuff production .

2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol

  • Substituents: Ethyl at 6-position and aminoproenyl at 2-position (electron-donating groups).
  • Properties: Enhanced nucleophilicity from the amino group; purity ≥95% supports pharmaceutical applications.
  • Applications : Key intermediate in drug development (e.g., anticancer agents) and agrochemicals .

2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T; CAS 93-76-5)

  • Substituents : Chlorine at 2,4,5-positions and acetic acid side chain.
  • Properties : Herbicidal activity via auxin mimicry; regulated due to toxicity concerns (dioxin contamination).
  • Applications : Historical use in defoliants; phased out in many regions .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
2,3-Dichloro-6-prop-1-enylphenol N/A* 2-Cl, 3-Cl, 6-propenyl C₉H₇Cl₂O 205.06† High reactivity (propenyl conjugation) Organic synthesis, agrochemical R&D -
2,3-Dichlorophenol 576-24-9 2-Cl, 3-Cl C₆H₄Cl₂O 163.00 pKa ~7.0; moderate solubility Pesticide intermediates
2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol N/A 6-Ethyl, 2-aminoproenyl C₁₁H₁₅NO 177.24 ≥95% purity; nucleophilic reactivity Pharmaceuticals, agrochemicals
2,4,5-Trichlorophenoxyacetic Acid 93-76-5 2,4,5-Cl, acetic acid C₈H₅Cl₃O₃ 255.48 Herbicidal; regulated toxicity Defoliants (historical)

†Calculated based on molecular formula.

Key Research Findings

  • Electron Effects: The chlorine substituents in this compound increase acidity compared to non-halogenated phenols, similar to 2,3-dichlorophenol.
  • Application Divergence : Unlike 2,4,5-T (a herbicide), the target compound’s propenyl group may prioritize its use in controlled syntheses rather than broad-scale agricultural applications.
  • Purity and Stability: While 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol is noted for ≥95% purity, the target compound’s stability under storage conditions remains uncharacterized in the provided evidence, warranting further study .

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